4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide
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Overview
Description
4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11ClN2O2. It is a benzamide derivative that features a chloro and hydroxy group on the benzene ring, along with a pyridine ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide typically involves the condensation of 4-chloro-2-hydroxybenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with a palladium catalyst, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups on the benzene ring, along with the pyridine ring, allow the compound to form hydrogen bonds and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Methyl-N-(5-methylpyridin-2-yl)benzamide: Substituted with a methyl group instead of a chloro group, leading to different chemical properties.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains a nitro group, which can significantly alter its chemical and biological behavior.
Uniqueness
4-Chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which confer distinct reactivity and potential biological activities. The combination of these functional groups with the pyridine ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
783371-05-1 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-2-5-12(15-7-8)16-13(18)10-4-3-9(14)6-11(10)17/h2-7,17H,1H3,(H,15,16,18) |
InChI Key |
PGAHZKGEMRRPOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
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